molecular formula C6H14ClNO3 B2537150 (1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride CAS No. 2550997-19-6

(1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride

Cat. No.: B2537150
CAS No.: 2550997-19-6
M. Wt: 183.63
InChI Key: CMMVIICAEJHLAP-RWOHWRPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with aminooxy and diol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is constructed through a series of cyclization reactions.

    Introduction of Aminooxy Group: The aminooxy group is introduced via nucleophilic substitution reactions.

    Addition of Diol Groups: The diol groups are added through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminooxy and diol groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol: This compound has a similar cyclohexane structure but with different substituents.

    (1R,2R,3R,5S)-(−)-Isopinocampheylamine: Another compound with a cyclohexane ring and amino group, used in various research applications.

Uniqueness

What sets (1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride apart is its specific combination of aminooxy and diol groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for a wide range of scientific investigations.

Properties

IUPAC Name

(1R,2R,3R)-3-aminooxycyclohexane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-10-5-3-1-2-4(8)6(5)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMVIICAEJHLAP-RWOHWRPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)ON)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]([C@@H](C1)ON)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.